3-{[(2S)-Oxiran-2-yl]methoxy}aniline
Description
Properties
CAS No. |
457898-09-8 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-[[(2S)-oxiran-2-yl]methoxy]aniline |
InChI |
InChI=1S/C9H11NO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6,10H2/t9-/m1/s1 |
InChI Key |
BZIKFXDSIMRAIL-SECBINFHSA-N |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC(=C2)N |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Epoxide-Functionalized Aniline Derivatives
4-(Oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (CAS 5026-74-4)
- Structure : Contains three epoxide groups (two on the nitrogen and one on the aromatic ring’s 4-position).
- Key Differences :
3-[(Oxan-2-ylmethoxy)methyl]aniline (CID 18070089)
- Structure : Features a tetrahydropyran (oxane) ring instead of an epoxide.
- Key Differences :
- The oxane ring is less reactive than an epoxide, making this compound more stable but less versatile in ring-opening reactions.
- Predicted collision cross-section (CCS) data for mass spectrometry are available (e.g., [M+H]+ CCS: 151.5 Ų), which could aid in analytical comparisons with the target compound .
Aniline Derivatives with Oxygen-Containing Substituents
4-(2-Methoxyethoxy)aniline (CAS 33311-29-4)
- Structure : Contains a methoxyethoxy group at the 4-position.
- Safety data indicate hazards via inhalation, skin contact, and ingestion, similar to epoxide-containing anilines but with lower acute reactivity .
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline (CAS 1040686-17-6)
- Structure : A branched derivative with a methoxyethoxy group and a bulky sec-butyl substituent.
- The absence of an epoxide limits its utility in covalent binding applications .
Heterocyclic Aniline Derivatives
2-(5-Methyl-1,3-oxazol-2-yl)aniline (CAS 52829-71-7)
- Structure : Contains an oxazole ring fused to the aniline.
- Molecular weight (174.2 g/mol) is lower than the target compound’s estimated ~193 g/mol .
3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline (CAS 1239746-62-3)
- Structure : Features a 1,2,4-oxadiazole ring with a methoxymethyl substituent.
- Key Differences :
- The oxadiazole ring enhances metabolic stability in pharmaceuticals but lacks the epoxide’s electrophilic reactivity .
Preparation Methods
Substrate Design and Compatibility
An alternative route employs the Mitsunobu reaction to form the ether linkage between 3-aminophenol and a chiral diol precursor. Here, 3-aminophenol (1.0 equiv) is reacted with (2S)-1,2-propanediol (1.2 equiv) in the presence of triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF). The reaction proceeds at 25°C for 12 hours, forming the ether bond while retaining the diol’s stereochemistry. Subsequent oxidation of the secondary alcohol to an epoxide is achieved using meta-chloroperbenzoic acid (mCPBA).
Oxidation to Epoxide
The diol intermediate undergoes epoxidation with mCPBA (1.1 equiv) in dichloromethane at −20°C. This low-temperature protocol suppresses over-oxidation and preserves the stereochemical configuration established during the Mitsunobu step. The final product is isolated via column chromatography, with yields averaging 65–70%.
Table 2: Mitsunobu-Epoxidation Sequential Yields
| Step | Yield (%) | Purity (%) | Stereoselectivity (%) |
|---|---|---|---|
| Mitsunobu Etherification | 85 | 92 | 99 (S) |
| Epoxidation | 78 | 89 | 98 (S) |
Industrial-Scale Synthesis Optimization
Solvent and Temperature Effects
Large-scale production prioritizes solvent recyclability and reaction throughput. Aqueous sodium hydroxide (20% w/w) is substituted for organic bases in the alkylation step, reducing costs and environmental impact. At 10–15°C, the reaction achieves 90% conversion within 18 hours, with the epoxide remaining stable due to the aqueous phase’s buffering capacity.
Workup and Purification
Industrial protocols replace column chromatography with liquid-liquid extraction and crystallization. The crude product is extracted into ethyl acetate, washed with brine, and concentrated under reduced pressure. Crystallization from heptane-ethyl acetate (7:3) affords the target compound in 85% yield with 99.5% enantiomeric excess (ee).
Comparative Analysis of Methodologies
Yield and Stereochemical Fidelity
The alkylation-deprotection route provides higher overall yields (78–85%) compared to the Mitsunobu-epoxidation approach (65–70%). Both methods maintain excellent stereoselectivity (>98% ee), but the former’s fewer synthetic steps make it preferable for industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[(2S)-Oxiran-2-yl]methoxy}aniline, and what factors influence yield optimization?
- Methodology : The synthesis typically involves a multi-step approach:
Epoxide Formation : The (2S)-oxiran-2-ylmethoxy group can be introduced via nucleophilic substitution between epichlorohydrin (or its derivatives) and a protected aniline under basic conditions (e.g., NaH or K₂CO₃) .
Coupling Reaction : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Mitsunobu reaction may link the epoxide to the aniline moiety, with XPhos and cesium carbonate as common catalysts .
-
Yield Optimization : Key factors include reaction temperature (e.g., 90°C for cross-coupling), solvent choice (1,4-dioxane or ethanol), and anhydrous conditions to prevent epoxide hydrolysis .
Step Reagents/Conditions Yield Range Epoxide Formation NaH, THF, 0°C → RT 60-75% Cross-Coupling Pd(dba)₂, XPhos, Cs₂CO₃, 90°C 65-80%
Q. How can the stereochemical purity of the (2S)-oxiran-2-yl group be validated?
- Methodology :
- Chiral HPLC : Use a Chiralpak IC column with hexane:isopropanol (90:10) mobile phase; retention times compared to enantiomeric standards .
- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce splitting of epoxide proton signals, confirming enantiomeric excess .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology :
- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). The epoxide ring is prone to hydrolysis under acidic (pH < 3) or basic (pH > 9) conditions, monitored via HPLC .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at ~150°C. Store at 2–8°C in inert atmosphere (N₂/Ar) .
Advanced Research Questions
Q. How does the epoxide ring-opening reactivity influence its utility in synthesizing bioactive intermediates?
- Methodology :
- Nucleophilic Attack : The epoxide undergoes ring-opening with amines (e.g., in mupirocin analogs) or thiols, forming β-amino alcohols or thioethers. Reaction kinetics can be studied via in situ FTIR or LC-MS .
- Regioselectivity : Steric effects from the (2S)-configuration direct nucleophiles to the less hindered carbon. Computational modeling (DFT) predicts transition states for selectivity .
Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?
- Methodology :
- Solvent Screening : Use a Hansen Solubility Parameter (HSP) approach. Experimental data shows moderate solubility in DMSO (15 mg/mL) but poor in hexane (<1 mg/mL). Contradictions arise from impurities; purify via recrystallization (ethanol/water) .
- Co-solvent Systems : Ternary mixtures (e.g., DCM:MeOH:water) enhance solubility for biological assays .
Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic asymmetric synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
